4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide 4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 478040-37-8
VCID: VC7523407
InChI: InChI=1S/C19H19ClN4O2/c20-16-4-2-14(3-5-16)10-18(25)15-11-17(23-12-15)19(26)22-6-1-8-24-9-7-21-13-24/h2-5,7,9,11-13,23H,1,6,8,10H2,(H,22,26)
SMILES: C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)Cl
Molecular Formula: C19H19ClN4O2
Molecular Weight: 370.84

4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide

CAS No.: 478040-37-8

Cat. No.: VC7523407

Molecular Formula: C19H19ClN4O2

Molecular Weight: 370.84

* For research use only. Not for human or veterinary use.

4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide - 478040-37-8

Specification

CAS No. 478040-37-8
Molecular Formula C19H19ClN4O2
Molecular Weight 370.84
IUPAC Name 4-[2-(4-chlorophenyl)acetyl]-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C19H19ClN4O2/c20-16-4-2-14(3-5-16)10-18(25)15-11-17(23-12-15)19(26)22-6-1-8-24-9-7-21-13-24/h2-5,7,9,11-13,23H,1,6,8,10H2,(H,22,26)
Standard InChI Key OBVKDWZEBCLMBQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-pyrrole-2-carboxamide backbone substituted at the 4-position with a 2-(4-chlorophenyl)acetyl group and at the nitrogen atom with a 3-(1H-imidazol-1-yl)propyl chain. The molecular formula is C₁₉H₁₉ClN₄O₂, with a molecular weight of 370.84 g/mol. Key structural elements include:

  • Pyrrole ring: A five-membered aromatic heterocycle contributing to planar geometry and π-π stacking interactions.

  • Chlorophenyl acetyl group: Enhances lipophilicity, potentially improving membrane permeability.

  • Imidazole-propyl side chain: Introduces basicity (pKa ~6.8–7.0 for imidazole) and hydrogen-bonding capacity.

Comparative Analysis of Structural Analogs

ParameterTarget Compound4-[2-(4-Chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide Morpholinopropyl Analog
Molecular FormulaC₁₉H₁₉ClN₄O₂C₁₃H₁₁ClN₂O₂C₂₀H₂₄ClN₃O₃
Molecular Weight (g/mol)370.84262.7389.9
Key SubstituentImidazolylpropylUnsubstituted amideMorpholinopropyl
PurityResearch-grade>95%Not specified
Potential ActivityAntibacterial, AntifungalBaseline activityModified solubility/bioavailability

The imidazole moiety distinguishes the target compound from simpler analogs, enabling interactions with metalloenzymes or histidine-rich biological targets .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Pyrrole ring formation: Via Paal-Knorr condensation or Hantzsch dihydropyrole synthesis.

  • Acetylation at C4: Introduction of 2-(4-chlorophenyl)acetyl group using Friedel-Crafts acylation.

  • Amide coupling: Reaction of pyrrole-2-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine under reflux in DMF/DMSO.

Reaction yields vary (30–65%) depending on solvent polarity and temperature.

Analytical Techniques

  • Thin-layer chromatography (TLC): Monitors reaction progress using silica gel plates (Rf ≈0.4–0.6 in ethyl acetate/hexane).

  • NMR spectroscopy: Confirms structure via characteristic signals:

    • ¹H NMR: δ 2.85–3.10 ppm (propyl chain CH₂), δ 6.70–7.40 ppm (aromatic protons).

    • ¹³C NMR: δ 165–170 ppm (amide carbonyl), δ 140–145 ppm (imidazole C2/C4).

  • Mass spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 371.3.

Biological Activity and Mechanisms

Antibacterial Properties

In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria demonstrate MIC values of 8–32 µg/mL. The chlorophenyl group may disrupt bacterial membrane integrity, while the imidazole moiety inhibits heme-containing enzymes.

Antifungal Activity

Preliminary data indicate moderate activity against Candida albicans (MIC 16–64 µg/mL). Imidazole’s ability to inhibit fungal cytochrome P450 14α-demethylase (CYP51) is a proposed mechanism.

Structure-Activity Relationships (SAR)

  • Imidazole substitution: Replacing imidazole with morpholine (as in ) reduces antifungal potency but improves aqueous solubility .

  • Chlorophenyl group: Removal (as in ) abolishes antibacterial activity, underscoring its role in target engagement .

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: High logP (~3.2) suggests good intestinal absorption but potential CYP3A4 metabolism.

  • Distribution: Plasma protein binding >85% due to aromatic and amide groups.

  • Metabolism: Predicted hepatic oxidation via CYP2D6 (imidazole ring) and glucuronidation.

Toxicity Data

  • Acute toxicity: LD₅₀ >500 mg/kg in rodent models.

  • Genotoxicity: Ames test negative at ≤100 µg/plate.

Challenges and Future Directions

Synthetic Optimization

Improving yield (>70%) via microwave-assisted synthesis or flow chemistry is critical for scalability.

Targeted Delivery

Nanoparticle encapsulation (e.g., PLGA) may enhance bioavailability and reduce off-target effects.

Clinical Translation

Phase 0 microdosing studies are needed to validate human pharmacokinetics. Partnerships with academic labs could accelerate IND-enabling studies.

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